
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Preparation Methods
The synthesis of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines . Another approach is the diamination of olefins, which involves the addition of two amine groups to an olefinic substrate . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes . Industrial production methods often utilize metal catalysis and organocatalysis to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted imidazolidinones and benzimidazolidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations and as an intermediate in the synthesis of complex molecules . Additionally, it is used in the development of catalysts for various organic reactions, contributing to more sustainable and efficient chemical processes .
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various catalytic processes . This iminium activation is a key aspect of its mechanism of action in catalysis .
Comparison with Similar Compounds
Similar compounds to 2-Imidazolidinone, 1-(2-((2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazolidinones. These compounds share a similar five-membered ring structure but differ in their functional groups and substituents . Examples include 1,3-dimethyl-2-imidazolidinone, which is used as a polar solvent and Lewis base, and 4-imidazolidinones, which are prepared from phenylalanine .
Properties
CAS No. |
72766-25-7 |
|---|---|
Molecular Formula |
C13H15N7O5 |
Molecular Weight |
349.30 g/mol |
IUPAC Name |
1-[2-[(2-methyl-4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N7O5/c1-7-16-8-6-9(19(22)23)11(12(20(24)25)10(8)17-7)14-2-4-18-5-3-15-13(18)21/h6,14H,2-5H2,1H3,(H,15,21)(H,16,17) |
InChI Key |
MMUPGJKIGPUGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NCCN3CCNC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


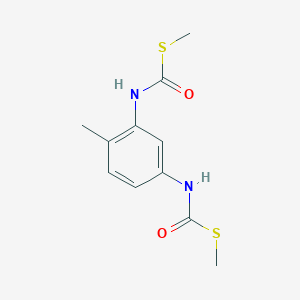
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
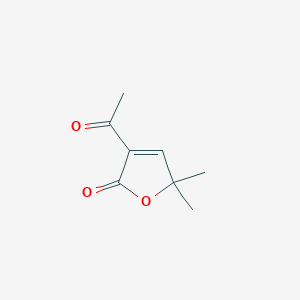
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
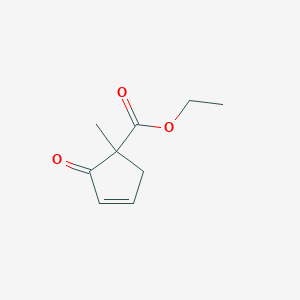
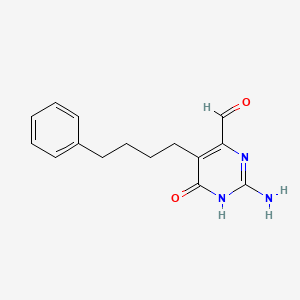
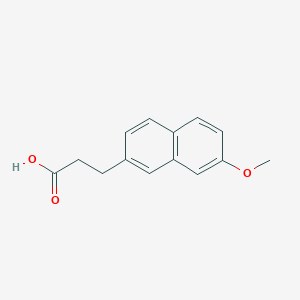
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
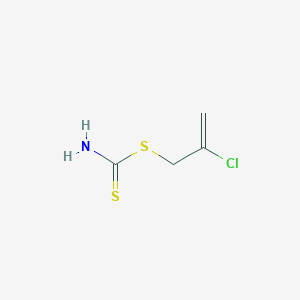
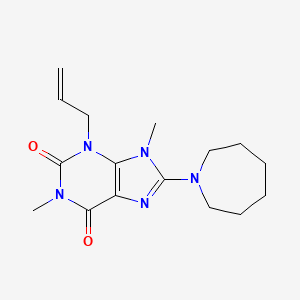
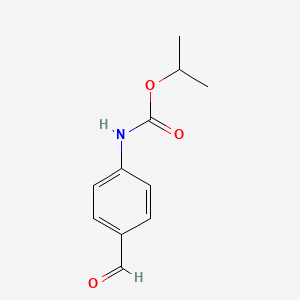
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
